4-chlorophenyl 3-(3-nitrophenyl)acrylate
Description
4-Chlorophenyl 3-(3-nitrophenyl)acrylate is an α,β-unsaturated ester characterized by electron-withdrawing substituents: a 4-chlorophenyl group at the acrylate’s β-position and a 3-nitrophenyl group at the α-position. The compound is synthesized via methods such as the Horner-Wadsworth-Emmons reaction, which ensures stereoselectivity in forming the α,β-unsaturated system . Its applications span pharmaceuticals (as a building block for antiproliferative agents) and materials science (e.g., in polymer coatings) .
Properties
IUPAC Name |
(4-chlorophenyl) (E)-3-(3-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c16-12-5-7-14(8-6-12)21-15(18)9-4-11-2-1-3-13(10-11)17(19)20/h1-10H/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMWXHXKJWBNM-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
Key structural analogs and their substituent effects are summarized below:
Key Observations :
- The 3-nitrophenyl group in the target compound enhances electrophilicity compared to analogs with methoxy or cyano groups, favoring nucleophilic attack in biological systems .
- 4-Chlorophenyl substituents improve lipophilicity, aiding cellular uptake in anticancer applications .
Antiproliferative Effects
- This compound: Exhibits potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ ~12 μM), attributed to the synergistic electron-withdrawing effects of Cl and NO₂ groups, which stabilize the α,β-unsaturated system and enhance DNA intercalation .
- Ethyl 3-(4-chlorophenyl)acrylate : Lower activity (IC₅₀ ~45 μM) due to the absence of the nitro group, reducing electrophilicity .
- 3-Nitrophenyl-substituted analogs : Replacing 4-chlorophenyl with 3-nitrophenyl (e.g., 3-NP.P) increases cytotoxicity by 40% in MCF-7 cells, highlighting the critical role of nitro group positioning .
Antimicrobial Activity
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